molecular formula C4H4ClN3 B1280953 5-Amino-2-chloropyrimidine CAS No. 56621-90-0

5-Amino-2-chloropyrimidine

Cat. No.: B1280953
CAS No.: 56621-90-0
M. Wt: 129.55 g/mol
InChI Key: DZBKIOJXVOECRA-UHFFFAOYSA-N
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Description

5-Amino-2-chloropyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with an amino group at the fifth position and a chlorine atom at the second position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

5-Amino-2-chloropyrimidine has a wide range of applications in scientific research:

Safety and Hazards

When handling 5-Amino-2-chloropyrimidine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting the substance in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as should dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-2-chloropyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with aromatic amines or amides . Another method includes the displacement of chloride by bromide via the Sandmeyer reaction, yielding 2,5-dibromopyrimidine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are commonly used under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyrimidine ring with aromatic boronic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloropyrimidine
  • 2-Amino-4-chloropyrimidine
  • 2,5-Dichloropyrimidine
  • 2-Amino-5-bromopyrimidine

Uniqueness

5-Amino-2-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and industrial applications .

Properties

IUPAC Name

2-chloropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBKIOJXVOECRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480849
Record name 5-Amino-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56621-90-0
Record name 2-Chloro-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56621-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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